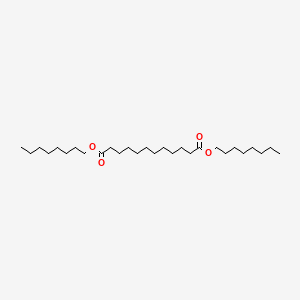
Dioctyl dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl dodecanedioate, also known as bis(2-ethylhexyl) dodecanedioate, is an ester derived from dodecanedioic acid and 2-ethylhexanol. It is a colorless to almost colorless liquid with a high boiling point and low volatility. This compound is primarily used in the production of synthetic lubricants and as a plasticizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water and the recycling of unreacted starting materials to improve yield and efficiency. The final product is purified through distillation to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dioctyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2-ethylhexanol.
Transesterification: New ester (e.g., methyl dodecanedioate) and alcohol (e.g., 2-ethylhexanol).
Scientific Research Applications
Dioctyl dodecanedioate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of dioctyl dodecanedioate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are related to the physical properties of the compound rather than specific biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Dioctyl adipate: Another ester used as a plasticizer, derived from adipic acid and 2-ethylhexanol.
Dioctyl sebacate: An ester used in similar applications, derived from sebacic acid and 2-ethylhexanol.
Uniqueness
Dioctyl dodecanedioate is unique due to its longer carbon chain length compared to dioctyl adipate and dioctyl sebacate. This results in higher thermal stability and lower volatility, making it suitable for high-temperature applications. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional plasticizers and lubricants .
Properties
CAS No. |
42233-97-6 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
dioctyl dodecanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-17-21-25-31-27(29)23-19-15-13-11-12-14-16-20-24-28(30)32-26-22-18-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
VOPZYEZDPBASFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















